REACTION_CXSMILES
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O[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C[Si](C)(C)N[Si](C)(C)C.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[F:31])[NH2:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[Cl:23][C:24]1[CH:25]=[C:26]([NH:27][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:28]=[CH:29][C:30]=1[F:31]
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Name
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|
Quantity
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148 g
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Type
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reactant
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Smiles
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OC=1C2=C(N=CN1)C=NC(=N2)SC
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Name
|
|
Quantity
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286 mL
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Type
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reactant
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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333 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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Quantity
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4 L
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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DISTILLATION
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Details
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The methanol is distilled off
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Type
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CUSTOM
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Details
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the residue is triturated three times with diethyl ether
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Type
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FILTRATION
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Details
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filtered off with suction
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |